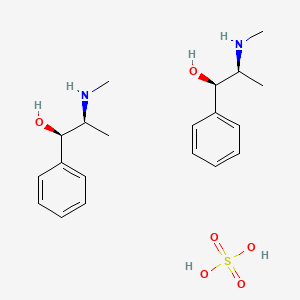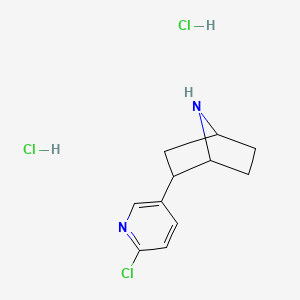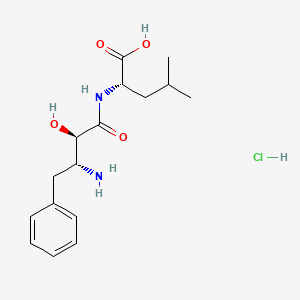
Epoxomicin
Übersicht
Beschreibung
Epoxomicin is a naturally occurring selective proteasome inhibitor with anti-inflammatory activity . It was originally discovered in 1992 . When injected, it can induce Parkinson’s-like symptoms in rats . Derivatives of epoxomicin include carfilzomib .
Synthesis Analysis
Epoxomicin has been synthesized using a clickable epoxomicin-based probe for proteasome activity analysis . The protocols presented in the study describe the synthesis of a clickable epoxomicin-based probe followed by the copper-catalyzed installment of an azide-containing fluorophore .
Molecular Structure Analysis
Epoxomicin is made up of four modified peptides and acts as a proteasome inhibitor . It irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome .
Chemical Reactions Analysis
Epoxomicin-induced proteasome inhibition promoted both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol .
Physical And Chemical Properties Analysis
Epoxomicin has a molecular formula of C28H50N4O7 and a molecular weight of 554.7 . It is a white solid and is soluble in DMSO at 10 mg/mL .
Wissenschaftliche Forschungsanwendungen
Proteasome Inhibition
Epoxomicin is a potent and selective proteasome inhibitor . It specifically targets the proteasome, covalently binding to the LMP7, X, MECL1, and Z catalytic subunits . This makes it a valuable tool for studying the role of the proteasome in various in vivo and in vitro systems .
Anti-inflammatory Activity
Epoxomicin exhibits in vivo anti-inflammatory activity . It effectively inhibits NF-κB activation in vitro and potently blocks in vivo inflammation in the murine ear edema assay . Given that NF-κB is a key regulator of inflammation, Epoxomicin could be an attractive agent for anti-inflammatory therapeutic intervention .
Antitumor Activity
Epoxomicin has shown potent antitumor activity . Its ability to inhibit the proteasome, a complex involved in cell cycle progression and NF-κB activation, makes it a promising candidate for cancer research .
Proteasome Activity Analysis
Epoxomicin can be used in the analysis of proteasome activity . A clickable version of Epoxomicin has been synthesized for this purpose, allowing for the incorporation of any moiety containing an azide through a copper-catalyzed cycloaddition .
Ubiquitin-Proteasome System (UPS) Inhibition
Epoxomicin has been used as an Ubiquitin-Proteasome System (UPS) inhibitor in various cell types, including pheochromocytoma PC12 cells and mammary epithelial MCF-10A cells . The UPS plays a crucial role in protein degradation, and inhibitors like Epoxomicin can help understand its function .
Scaffold for Drug Development
Epoxomicin has served as a scaffold for the generation of synthetic tetrapeptide epoxyketone with improved activity, YU-101 . This compound became the parent lead compound of carfilzomib (Kyprolis™), a therapeutic agent approved for multiple myeloma .
Wirkmechanismus
Target of Action
Epoxomicin is a potent and selective proteasome inhibitor . It specifically targets the proteasome, a multicatalytic protease complex that plays a key role in many cellular processes such as cell cycle progression and NF-kB activation . Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome .
Mode of Action
Epoxomicin inhibits the proteasome’s chymotrypsin-like activity primarily, while the trypsin-like and peptidyl-glutamyl peptide hydrolyzing catalytic activities are inhibited at slower rates .
Biochemical Pathways
The proteasome regulates diverse cellular processes, including cell cycle progression and NF-kB activation . Epoxomicin’s inhibition of the proteasome affects these processes. In eukaryotes, protein degradation is predominantly mediated through the ubiquitin pathway, where proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins serve as substrates for the 26S proteasome, which cleaves proteins into short peptides through its three major proteolytic activities .
Pharmacokinetics
It’s known that epoxomicin is soluble in dmso , which may influence its bioavailability.
Result of Action
Epoxomicin effectively inhibits NF-kB activation in vitro and potently blocks in vivo inflammation . It also promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol, which results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion .
Action Environment
The action of epoxomicin can be influenced by various environmental factors. For instance, the intracellular clearance system plays a vital role in maintaining homeostasis and in regulating oxidative stress and inflammation in cells . Dysfunctional proteasomes and autophagy in cells have been associated with the pathogenesis of age-related macular degeneration . Therefore, the cellular environment and the state of other cellular processes can influence the action, efficacy, and stability of epoxomicin.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044073 | |
| Record name | Epoxomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxomicin | |
CAS RN |
134381-21-8 | |
| Record name | Epoxomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epoxomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPOXOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



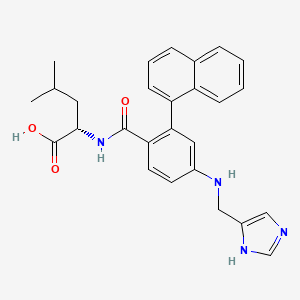
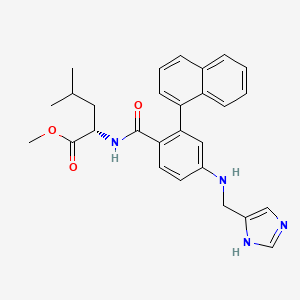
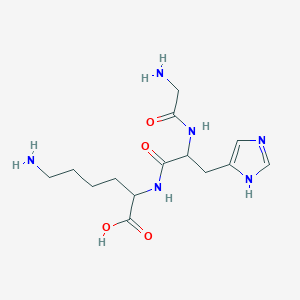
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)
![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)
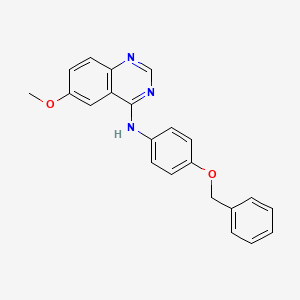
![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

